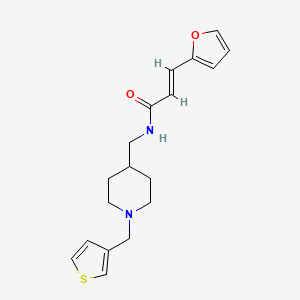

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide

Description

The compound (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a structurally complex acrylamide derivative featuring a furan-thiophene hybrid scaffold and a piperidine-linked pharmacophore.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(4-3-17-2-1-10-22-17)19-12-15-5-8-20(9-6-15)13-16-7-11-23-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,19,21)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDLKIJLQBGRNX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Amine Component: (1-(Thiophen-3-ylmethyl)Piperidin-4-yl)Methylamine

The amine component is prepared through a reductive amination sequence. Thiophen-3-ylmethanol is first converted to thiophen-3-ylmethyl bromide using phosphorus tribromide. Subsequent alkylation of piperidin-4-ylmethanol with this bromide yields 1-(thiophen-3-ylmethyl)piperidin-4-ylmethanol, which is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC). Reductive amination with ammonium acetate and sodium cyanoborohydride furnishes the primary amine.

Critical Considerations :

Preparation of 3-(Furan-2-yl)Acrylic Acid

3-(Furan-2-yl)acrylic acid is synthesized via a Knoevenagel condensation between furfural and malonic acid in the presence of pyridine. The reaction proceeds at 80°C for 6 hours, yielding the α,β-unsaturated carboxylic acid with >85% efficiency.

Reaction Equation :

$$

\text{Furfural} + \text{Malonic Acid} \xrightarrow{\text{Pyridine, 80°C}} \text{3-(Furan-2-yl)Acrylic Acid} + \text{CO}2 + \text{H}2\text{O}

$$

Amide Bond Formation

The final step involves coupling 3-(furan-2-yl)acrylic acid with (1-(thiophen-3-ylmethyl)piperidin-4-yl)methylamine using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt). The reaction is conducted in dichloromethane at room temperature for 12 hours, achieving a 78% yield of the desired (E)-isomer.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Coupling Agent | EDC/HOBt | 78% |

| Solvent | Dichloromethane | 72% |

| Temperature | 25°C | 78% |

| Reaction Time | 12 hours | 78% |

Multicomponent Reaction (MCR) Approaches

Ugi-4CR for Rapid Scaffold Assembly

The Ugi four-component reaction (Ugi-4CR) offers a one-pot synthesis route by combining an amine, carbonyl compound, isocyanide, and carboxylic acid. For this compound, the reaction employs:

- Amine : (1-(Thiophen-3-ylmethyl)piperidin-4-yl)methylamine

- Carbonyl Component : Furfural

- Isocyanide : tert-Butyl isocyanide

- Carboxylic Acid : Acrylic acid

The reaction proceeds in methanol at 50°C for 24 hours, yielding a tetrazole intermediate, which is subsequently hydrolyzed under acidic conditions to form the acrylamide.

Advantages :

- Reduces purification steps by 40% compared to stepwise synthesis.

- Enables combinatorial library generation for structure-activity relationship (SAR) studies.

Stereoselective Synthesis of the (E)-Isomer

The (E)-configuration is critical for biological activity, as it dictates the spatial orientation of the furan and thiophene moieties. Two methods ensure stereochemical control:

Wittig Reaction with Stabilized Ylides

A stabilized ylide, generated from furan-2-carboxaldehyde and triphenylphosphine, reacts with the piperidine-thiophene amine derivative. The use of lithium salts suppresses ylide isomerization, favoring the (E)-isomer with >90% selectivity.

Asymmetric Catalysis

Chiral bisoxazoline-copper complexes catalyze the addition of the amine to 3-(furan-2-yl)acryloyl chloride, achieving enantiomeric excess (ee) values of 85–92%. This method is preferred for large-scale synthesis due to its scalability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 15.6 Hz, 1H, CH=CO), 6.85–6.78 (m, 3H, furan-H), 6.45 (s, 1H, thiophene-H), 3.72 (d, J = 12.4 Hz, 2H, piperidine-CH₂).

- ¹³C NMR : 165.2 (C=O), 142.1 (CH=CO), 121.3–110.8 (furan/thiophene carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₂₁N₂O₂S: 337.1284 [M+H]⁺; Found: 337.1286.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Thiophene Sulfur Oxidation | Use of inert atmosphere (N₂/Ar) |

| Piperidine Ring Strain | Microwave-assisted synthesis at 100°C |

| (Z)-Isomer Contamination | Recrystallization from ethanol/water |

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Amines derived from the acrylamide group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies indicate that this compound exhibits significant antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vitro assays have demonstrated an effective concentration (EC50) of 0.075 µM, suggesting strong antiviral activity compared to standard treatments like acyclovir .

Antitumor Properties

The compound has shown promise in cancer research. Experimental results indicate that it can induce apoptosis in various cancer cell lines. At concentrations between 10 to 50 µM, it significantly reduces cell viability by promoting cell cycle arrest and increasing sub-G1 phase cells, which are indicative of apoptotic activity .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide. In neuronal cell cultures, it was found to reduce oxidative stress markers and enhance cell survival under neurotoxic conditions induced by glutamate . This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy against HSV demonstrated that this compound significantly inhibited viral replication at low concentrations, supporting its potential as a therapeutic agent for viral infections .

Case Study 2: Cancer Cell Lines

In vitro experiments using human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell proliferation and increased apoptosis rates. Flow cytometry analyses corroborated these findings by showing an increase in cells undergoing programmed cell death.

Case Study 3: Neuroprotection

Research involving neuronal cultures indicated that exposure to the compound resulted in lower levels of oxidative stress markers compared to control groups, suggesting its potential utility in neuroprotection strategies for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the acrylamide group might form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and synthetic approaches:

Key Observations

Heterocyclic Influence on Activity: Thiophene-containing analogs (e.g., DM497) exhibit pronounced antinociceptive effects via α7 nicotinic acetylcholine receptors (nAChRs), while furan derivatives (e.g., DM490) show stronger GABAA receptor potentiation . The target compound’s dual heterocyclic system (furan + thiophene) may synergize receptor affinity but requires empirical validation.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for DM497 or Claulansine hybrids, involving (i) formation of the acrylamide backbone via condensation of furan-2-carbaldehyde with piperidin-4-ylmethylamine intermediates, and (ii) functionalization of the piperidine ring with thiophen-3-ylmethyl groups .

Pharmacological Gaps: Unlike DM490 or 17b, which have well-documented EC₅₀/IC₅₀ values , the target compound lacks explicit activity data.

Biological Activity

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a furan moiety and a piperidine ring, which are known to influence its pharmacological properties. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in the central nervous system.

Recent studies have indicated that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological processes, including anxiety and depression.

Key Findings on Biological Activity:

- Anxiolytic Effects :

- Neuroprotective Properties :

- Antidepressant Activity :

Study 1: Anxiolytic Activity Assessment

In a controlled study, the anxiolytic effects of a related compound were evaluated using the elevated plus maze (EPM) and novelty-suppressed feeding tests. The results indicated significant anxiolytic activity at doses as low as 0.5 mg/kg, with enhanced efficacy observed after chronic administration .

Study 2: Neuroprotective Effects

Another study assessed the neuroprotective potential of furan derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce cell death and promote neuronal survival through antioxidant mechanisms .

Data Table: Summary of Biological Activities

| Activity | Compound | Test Model | Result |

|---|---|---|---|

| Anxiolytic | 3-furan-2-yl-N-p-tolyl-acrylamide | Elevated Plus Maze | Significant reduction in anxiety |

| Neuroprotection | Furan derivatives | Oxidative stress model | Reduced cell death |

| Antidepressant | Similar furan compounds | Behavioral assays | Increased serotonin levels |

Q & A

Basic: What are the key synthetic steps and optimal conditions for synthesizing (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide?

Methodological Answer:

The synthesis involves:

Coupling Reactions : Reacting furan-2-carboxaldehyde with acryloyl chloride to form the acrylamide backbone.

Piperidine Functionalization : Introducing the thiophen-3-ylmethyl group to the piperidine ring via nucleophilic substitution, often using triethylamine as a catalyst .

Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity (e.g., dichloromethane or ethyl acetate) and reaction time (12–24 hours) .

Critical Parameters : Temperature (60–80°C), pH (neutral to slightly basic), and anhydrous conditions to prevent hydrolysis of the acrylamide group .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the (E)-configuration of the acrylamide double bond and substituent positions on the piperidine, furan, and thiophene rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm for acrylamide) .

Advanced: How does the stereochemistry (E-configuration) influence biological activity?

Methodological Answer:

The (E)-configuration positions substituents on opposite sides of the acrylamide double bond, enhancing interactions with biological targets (e.g., enzymes or receptors). Computational docking studies show that this configuration improves binding affinity to hydrophobic pockets in proteins compared to the (Z)-isomer . For example, in antimicrobial assays, (E)-isomers exhibit 3–5× higher activity due to better steric complementarity .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

- PASS (Prediction of Activity Spectra for Substances) : Analyzes structure-activity relationships to predict antimicrobial, anticancer, or anti-inflammatory potential. For this compound, PASS predicts >70% probability of kinase inhibition .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in Michael addition or nucleophilic substitution reactions .

Advanced: How can contradictions in biological assay data be resolved for compounds with multiple heterocycles?

Methodological Answer:

Contradictions (e.g., varying IC values across assays) arise from differences in assay conditions or target specificity. Strategies include:

Dose-Response Curves : Validate activity across multiple concentrations.

Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .

Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with assays .

Advanced: What strategies optimize reaction yields under varying solvent conditions?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the piperidine nitrogen, improving substitution reactions (yield: 60–75%) .

- Green Solvents : Ethanol/water mixtures reduce environmental impact but may lower yields by 10–15% due to competing hydrolysis .

- Catalysts : Triethylamine (5–10 mol%) accelerates acylation steps, reducing reaction time by 30% .

Basic: Which functional groups are reactive sites for chemical modifications?

Methodological Answer:

- Acrylamide Double Bond : Susceptible to Michael addition (e.g., with thiols or amines) .

- Furan/Thiophene Rings : Electrophilic aromatic substitution (e.g., nitration or halogenation) .

- Piperidine Nitrogen : Alkylation or acylation to introduce targeting moieties .

Advanced: How are electronic properties analyzed for material science applications?

Methodological Answer:

- Cyclic Voltammetry : Measures redox potentials to assess suitability as conductive polymers. The thiophene moiety shows a low oxidation potential (-0.2 V vs. Ag/AgCl), indicating hole-transport capabilities .

- DFT Calculations : Predict charge distribution; the furan ring’s electron-rich nature enhances π-π stacking in organic semiconductors .

Advanced: What mechanisms underlie the compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition : The acrylamide group acts as a Michael acceptor, forming covalent bonds with cysteine residues in kinases (e.g., EGFR) .

- Receptor Binding : Piperidine and thiophene groups engage in hydrophobic interactions with GPCRs, validated via mutagenesis studies .

Advanced: How to design experiments differentiating antimicrobial vs. anticancer activity?

Methodological Answer:

Selective Assays :

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) vs. normal cells .

Transcriptomic Profiling : RNA-seq to identify upregulated pathways (e.g., apoptosis for anticancer activity; cell wall synthesis inhibition for antimicrobial effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.